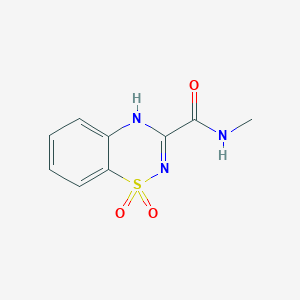
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide is a chemical compound belonging to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide typically involves the reaction of appropriate amines with benzothiadiazine derivatives. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide include:
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
- 1,2,3-Benzothiadiazine derivatives
- 1,2,6-Benzothiadiazine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-methyl group, which may contribute to its distinct pharmacological activities and chemical reactivity .
Propiedades
Número CAS |
57864-77-4 |
|---|---|
Fórmula molecular |
C9H9N3O3S |
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
N-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O3S/c1-10-9(13)8-11-6-4-2-3-5-7(6)16(14,15)12-8/h2-5H,1H3,(H,10,13)(H,11,12) |
Clave InChI |
AIWPBUFOLOKESD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


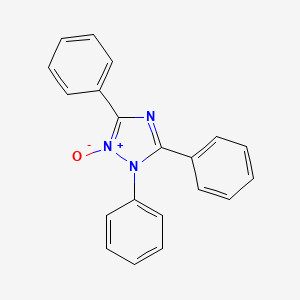
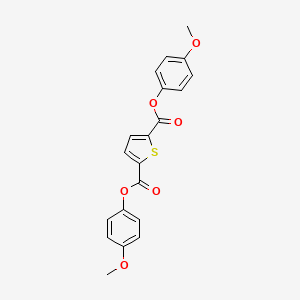
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)

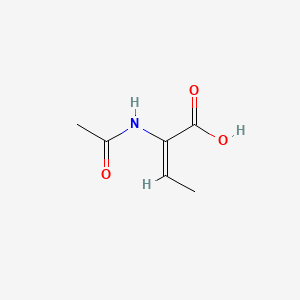
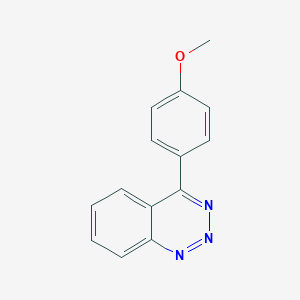
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

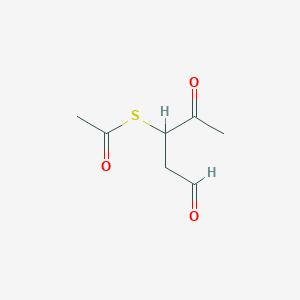
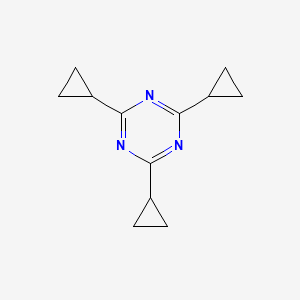
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
